![molecular formula C22H18F2N2O B14373619 N-[4,4-Bis(4-fluorophenyl)but-3-en-1-yl]pyridine-3-carboxamide CAS No. 90276-67-8](/img/structure/B14373619.png)
N-[4,4-Bis(4-fluorophenyl)but-3-en-1-yl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4,4-Bis(4-fluorophenyl)but-3-en-1-yl]pyridine-3-carboxamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridine ring attached to a carboxamide group, with a but-3-en-1-yl chain substituted with two 4-fluorophenyl groups. Its distinct molecular configuration makes it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,4-Bis(4-fluorophenyl)but-3-en-1-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of fluorobenzene with p-fluorobenzoyl chloride in the presence of an aluminum chloride catalyst, followed by further reactions to introduce the pyridine and carboxamide groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and solvents can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4,4-Bis(4-fluorophenyl)but-3-en-1-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace specific atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-[4,4-Bis(4-fluorophenyl)but-3-en-1-yl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[4,4-Bis(4-fluorophenyl)but-3-en-1-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: A precursor in the synthesis of polyetheretherketone (PEEK) and other high-performance polymers.
Bis(4-fluorophenyl)methanone: Used in organic synthesis and material science.
Bis(4-fluorophenyl)phenylphosphine oxide: Employed in the preparation of chlorine-tolerant polymers for desalination.
Uniqueness
N-[4,4-Bis(4-fluorophenyl)but-3-en-1-yl]pyridine-3-carboxamide stands out due to its specific combination of functional groups and its potential applications in diverse scientific fields. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
90276-67-8 |
|---|---|
Molecular Formula |
C22H18F2N2O |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[4,4-bis(4-fluorophenyl)but-3-enyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H18F2N2O/c23-19-9-5-16(6-10-19)21(17-7-11-20(24)12-8-17)4-2-14-26-22(27)18-3-1-13-25-15-18/h1,3-13,15H,2,14H2,(H,26,27) |
InChI Key |
IZAJXJHYUMOABH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCC=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



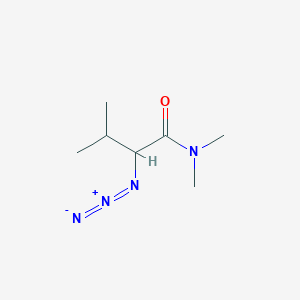
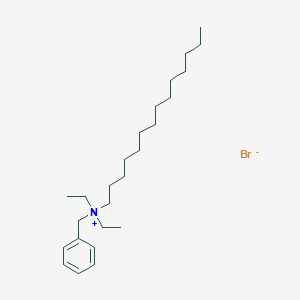
![1-(3-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373553.png)
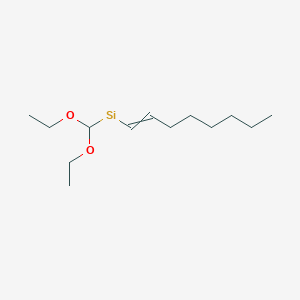
![1-{3-Chloro-1-[(4-chlorophenyl)sulfanyl]-2,2-dimethylpropyl}-1H-imidazole](/img/structure/B14373577.png)
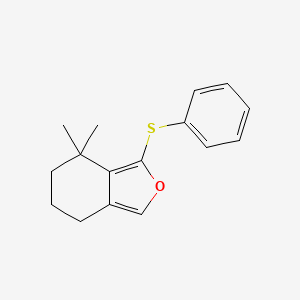



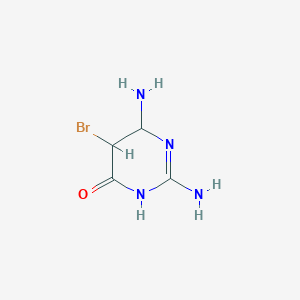

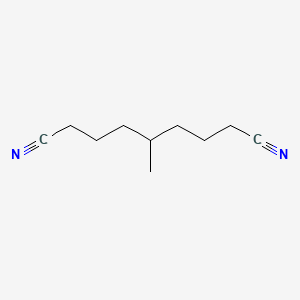
![Methyl 2-cyano-3-[(pyridin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14373621.png)
